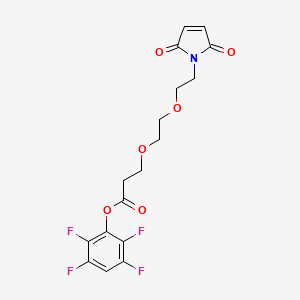
mal-PEG(2)-TFP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-PEG(2)-TFP, also known as maleimide-polyethylene glycol(2)-tetrafluorophenyl ester, is a heterobifunctional polyethylene glycol derivative. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable linkages with biomolecules. The maleimide group reacts specifically with thiol groups, while the tetrafluorophenyl ester reacts with amine groups, making it a versatile tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of maleimide-polyethylene glycol(2)-tetrafluorophenyl ester typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.
Introduction of Maleimide Group: The activated PEG-NHS is then reacted with maleimide to form maleimide-PEG.
Introduction of Tetrafluorophenyl Ester Group: Finally, the maleimide-PEG is reacted with tetrafluorophenyl ester to form maleimide-polyethylene glycol(2)-tetrafluorophenyl ester.
Industrial Production Methods
Industrial production of maleimide-polyethylene glycol(2)-tetrafluorophenyl ester involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Maleimide-polyethylene glycol(2)-tetrafluorophenyl ester undergoes several types of chemical reactions:
Substitution Reactions: The tetrafluorophenyl ester group can react with amine groups to form stable amide bonds.
Addition Reactions: The maleimide group can react with thiol groups to form stable thioether linkages.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
Addition Reactions: Common reagents include thiol-containing compounds, and the reaction is typically carried out in an aqueous buffer at a slightly acidic to neutral pH.
Major Products Formed
Amide Bonds: Formed from the reaction of the tetrafluorophenyl ester group with amines.
Thioether Linkages: Formed from the reaction of the maleimide group with thiols.
Applications De Recherche Scientifique
Maleimide-polyethylene glycol(2)-tetrafluorophenyl ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and polymeric materials.
Biology: Employed in the modification of proteins and peptides for various biological assays.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: Applied in the development of diagnostic tools and biosensors.
Mécanisme D'action
The mechanism of action of maleimide-polyethylene glycol(2)-tetrafluorophenyl ester involves the formation of stable covalent bonds with biomolecules. The maleimide group specifically reacts with thiol groups on proteins and peptides, forming a stable thioether linkage. The tetrafluorophenyl ester group reacts with amine groups, forming a stable amide bond. These reactions enable the conjugation of various biomolecules, enhancing their stability and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleimide-polyethylene glycol(2)-N-hydroxysuccinimide ester: Similar in structure but uses N-hydroxysuccinimide ester instead of tetrafluorophenyl ester.
Maleimide-polyethylene glycol(2)-biotin: Contains a biotin group instead of tetrafluorophenyl ester, used for biotinylation of proteins and peptides.
Uniqueness
Maleimide-polyethylene glycol(2)-tetrafluorophenyl ester is unique due to its dual reactivity towards thiol and amine groups, making it a versatile tool for bioconjugation. The tetrafluorophenyl ester group provides higher reactivity and stability compared to other ester groups, making it more efficient in forming stable conjugates.
Propriétés
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO6/c18-10-9-11(19)16(21)17(15(10)20)28-14(25)3-5-26-7-8-27-6-4-22-12(23)1-2-13(22)24/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFDHTBRNNNTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














